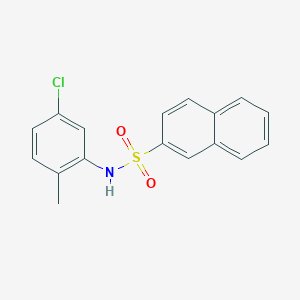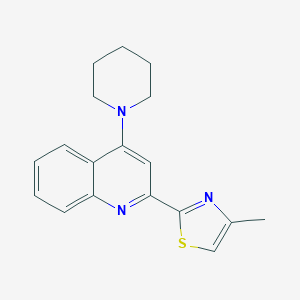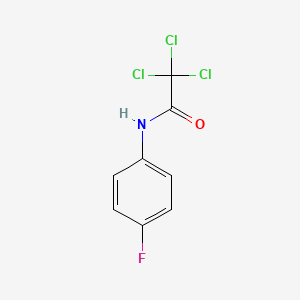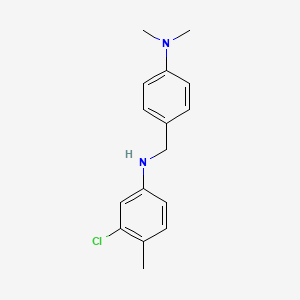
N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine is a synthetic organic compound It is characterized by the presence of a chloro-substituted tolyl group and dimethylated toluenediamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to the toluene ring.
Reduction: Conversion of the nitro group to an amine group.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Methylation: Introduction of methyl groups to the amine nitrogen atoms.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to facilitate each step of the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could convert any nitro groups to amines.
Substitution: Halogen substitution reactions might occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like chlorine (Cl2), bromine (Br2).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could produce various halogenated derivatives.
Scientific Research Applications
N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine could have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering biochemical pathways. The molecular targets could include proteins, nucleic acids, or other cellular components.
Comparison with Similar Compounds
Similar Compounds
N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine: Characterized by its unique chloro and dimethyl substitutions.
N-alpha-(3-Bromo-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine: Similar structure but with a bromine atom instead of chlorine.
N-alpha-(3-Methyl-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chloro group in this compound might confer unique chemical reactivity and biological activity compared to its analogs. This could make it particularly useful in specific applications where chlorine’s electronic effects are beneficial.
Properties
CAS No. |
84474-04-4 |
|---|---|
Molecular Formula |
C16H19ClN2 |
Molecular Weight |
274.79 g/mol |
IUPAC Name |
3-chloro-N-[[4-(dimethylamino)phenyl]methyl]-4-methylaniline |
InChI |
InChI=1S/C16H19ClN2/c1-12-4-7-14(10-16(12)17)18-11-13-5-8-15(9-6-13)19(2)3/h4-10,18H,11H2,1-3H3 |
InChI Key |
MNIONWVQQXZIRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)


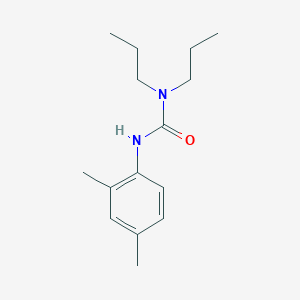

![5,7-Dioxo-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-1-carbonitrile](/img/structure/B11955903.png)
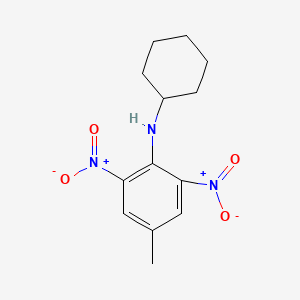
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11955907.png)
